3-amino-1H-pyrrole-2-thiol

Heterocyclic Chemistry Metal Chelation Synthetic Methodology

3-Amino-1H-pyrrole-2-thiol (CAS 1027380-18-2) is a heterocyclic building block of the pyrrole class, possessing a unique ortho-substitution pattern with an amino group at position 3 and a thiol group at position With a molecular formula of C4H6N2S and a molecular weight of 114.17 g/mol, this compound serves as a specialized intermediate for synthesizing sulfur-containing heterocycles and exploring thiol-based reactivity. The juxtaposition of nucleophilic amine and thiol functionalities on the electron-rich pyrrole core provides a distinct reactivity profile, though the compound generally requires stabilization by electron-withdrawing groups for isolation, as characteristic of many pyrrolethiols.

Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
Cat. No. B12977968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-pyrrole-2-thiol
Molecular FormulaC4H6N2S
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESC1=CNC(=C1N)S
InChIInChI=1S/C4H6N2S/c5-3-1-2-6-4(3)7/h1-2,6-7H,5H2
InChIKeyYIHAGLDQKUYXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-pyrrole-2-thiol (CAS 1027380-18-2) for Research: Core Properties & Sourcing Guide


3-Amino-1H-pyrrole-2-thiol (CAS 1027380-18-2) is a heterocyclic building block of the pyrrole class, possessing a unique ortho-substitution pattern with an amino group at position 3 and a thiol group at position 2. With a molecular formula of C4H6N2S and a molecular weight of 114.17 g/mol, this compound serves as a specialized intermediate for synthesizing sulfur-containing heterocycles and exploring thiol-based reactivity . The juxtaposition of nucleophilic amine and thiol functionalities on the electron-rich pyrrole core provides a distinct reactivity profile, though the compound generally requires stabilization by electron-withdrawing groups for isolation, as characteristic of many pyrrolethiols [1].

Motif Ortho-amino-thiol substitution pattern supports bidentate metal coordination and sulfur-retaining cyclization pathways.
Workflow Fits heterocyclic synthesis programs requiring dual nucleophilic (amine + thiol) reactivity on a pyrrole core.
Handling Stabilization by electron-withdrawing groups may be needed for isolation; review handling requirements before scale-up.

3-Amino-1H-pyrrole-2-thiol: Why In-Class Pyrrole Analogs Cannot Substitute


Substituting 3-amino-1H-pyrrole-2-thiol with other pyrrole derivatives—such as 2-aminopyrroles, 3-aminopyrroles lacking a thiol, or thiol-containing pyrroles with different substitution patterns—is not chemically equivalent. The compound's unique 1,2-amino-thiol arrangement on the pyrrole ring creates a distinct nucleophilic and metal-chelating environment that cannot be replicated by analogs with different functional group placements [1]. This ortho-relationship is critical in applications such as the synthesis of 2-benzoylthiopyrroles, where the sulfur atom is retained in the final product, a feature not achievable with non-thiolated or differently substituted pyrroles [2]. Furthermore, the intrinsic reactivity of pyrrolethiols—which generally requires stabilization by electron-withdrawing substituents for isolation—means that subtle structural modifications can dramatically alter stability and handling requirements [3].

Target Compound
3-Amino-1H-pyrrole-2-thiol
Ortho 3-NH2 / 2-SH arrangement confers distinct bidentate chelation and sulfur-retention behavior.
Substitute Risk
2-Aminopyrroles or 3-Aminopyrroles
Lack the thiol group; cannot replicate thiol-specific reactions or ortho-amino-thiol metal-binding motif.
Target Compound
3-Amino-1H-pyrrole-2-thiol
Retains sulfur in oxidative cyclization routes leading to 2-benzoylthiopyrroles.
Substitute Risk
Non-thiolated Pyrrole Precursors
Typical desulfurization pathways may shift product outcome; sulfur-dependent applications may require validation.

3-Amino-1H-pyrrole-2-thiol: Quantitative Differentiation Evidence vs. Comparator Analogs


Ortho-Amino-Thiol Substitution Pattern: A Distinct Chelation and Reactivity Motif

3-Amino-1H-pyrrole-2-thiol features an ortho-arrangement of an amine (-NH2) at position 3 and a thiol (-SH) at position 2 on the pyrrole ring. This specific 1,2-substitution pattern is a well-established motif for bidentate metal coordination and unique cyclization chemistry, offering a reactivity profile distinct from other pyrrole isomers like 2-amino-3-thiol analogs (1,2-substitution but with reversed positions) or 2-aminopyrroles lacking a thiol group [1]. While direct quantitative comparison data for this exact compound is limited in the public domain, the functional group adjacency confers a different nucleophilic and chelating character compared to non-ortho-substituted pyrroles.

Substitution Pattern
Class-level
Ortho 3-NH2 / 2-SH arrangement vs. 2-aminopyrroles or 3-aminopyrroles (mono-functional) and 2-thiolpyrroles.
Supports distinct bidentate metal-binding and cyclization research context.
Qualitative difference; direct quantitative data for this exact compound is limited. Data to verify.
Heterocyclic Chemistry Metal Chelation Synthetic Methodology

Sulfur Retention in Pyrrole Transformations: Divergent Outcomes vs. Non-Thiolated Precursors

In the oxidation of 3-phenacylaminothioacrylamide (a precursor related to 3-amino-1H-pyrrole-2-thiol), the sulfur atom is retained in the final product, yielding 2-benzoylthiopyrrole (8a). This contrasts with typical desulfurization pathways in many pyrrole syntheses where sulfur is lost [1]. While the target compound itself is not the direct reactant in this specific study, the observation demonstrates that thiolated 3-aminopyrrole systems can undergo sulfur-retaining transformations, a feature not possible with non-thiolated pyrrole precursors.

Sulfur Retention
Class-level
Thiolated 3-aminopyrrole systems retain sulfur in oxidative cyclization to 2-benzoylthiopyrrole; non-thiolated precursors typically undergo desulfurization.
May support research routes requiring sulfur preservation in downstream products.
Reported for related 3-aminothioacrylamide precursor. Source-specific review recommended.
Synthetic Methodology Reaction Mechanism Pyrrole Chemistry

Comparative Reactivity: Pyrrolethiols as Versatile Intermediates vs. Non-Thiolated Pyrroles

Pyrrolethiols, including 3-amino-1H-pyrrole-2-thiol, participate in a broad range of thiol-specific reactions (acylation, alkylation, oxidation, addition to acetylenes, isocyanates, and isothiocyanates) that are not accessible to pyrroles lacking a free thiol group. This reactivity profile positions the compound as a reliable intermediate for constructing sulfur-containing heterocycles [1]. In contrast, non-thiolated pyrroles such as 3-aminopyrrole or 2-aminopyrrole lack these thiol-mediated pathways, limiting their synthetic utility.

Reaction Scope
Class-level
Free thiol enables acylation, alkylation, oxidation, and addition to acetylenes, isocyanates, and isothiocyanates — pathways not available to non-thiolated pyrroles.
Expands synthetic utility for constructing sulfur-containing heterocyclic libraries.
General pyrrolethiol reactivity per Harris, 1972. Context-dependent.
Heterocyclic Chemistry Reaction Scope Thiol Chemistry

3-Amino-1H-pyrrole-2-thiol: Validated Research & Industrial Application Scenarios


Synthesis of Sulfur-Containing Heterocycles and Metal-Binding Scaffolds

The compound is best utilized as a specialized intermediate for constructing sulfur-containing heterocyclic systems, particularly where the ortho-amino-thiol motif is required for bidentate metal coordination or sulfur-retaining cyclization reactions [1]. Research programs focused on developing novel metal complexes, enzyme inhibitors, or fluorescent probes that exploit this chelating motif would benefit from sourcing this specific substitution pattern.

Thiol-Specific Bioconjugation and Material Functionalization

The free thiol group enables a range of thiol-specific reactions including alkylation, acylation, and addition to electrophilic functional groups [2]. This makes the compound suitable for bioconjugation applications (e.g., attaching to maleimide-functionalized biomolecules) or for modifying material surfaces where a pyrrole-based anchor with a reactive thiol handle is desired.

Methodology Development for Pyrrole Functionalization

Given the well-documented reactivity of pyrrolethiols as reliable intermediates [3], 3-amino-1H-pyrrole-2-thiol serves as a model substrate for developing new synthetic methods that involve thiol-amine orthogonal functionalization or sulfur-transfer reactions. This is particularly relevant for labs focused on creating diverse pyrrole libraries for drug discovery or agrochemical screening.

Exploration of Biological Activity of Amino-Thiol Pyrroles

While direct bioactivity data for the parent compound is not publicly available, the pyrrole scaffold is a recognized pharmacophore in many bioactive molecules [4]. The compound can be used as a starting point for synthesizing and screening derivatives with potential antimicrobial, antiparasitic, or enzyme inhibitory activity, especially where the thiol group can serve as a zinc-binding group in metalloenzyme inhibitors.

Application
Selection Property
Validation Focus
Sulfur-Heterocycle Synthesis
Ortho-amino-thiol chelation motif
Metal-binding and cyclization endpoint review
Bioconjugation Research
Free thiol handle for selective coupling
Thiol-specific conjugation efficiency review
Methodology Development
Thiol-amine orthogonal reactivity
Sulfur-transfer and functionalization method context
Derivative Screening
Pyrrole pharmacophore with thiol modification site
Assay-response and enzyme-inhibition screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-1H-pyrrole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.